molecular formula C13H15ClN4O4S B587428 (S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride CAS No. 150993-63-8

(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride

Cat. No.: B587428
CAS No.: 150993-63-8
M. Wt: 358.797
InChI Key: ZPBKQTOHYMFDLD-VIFPVBQESA-N
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Description

(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride is a chiral, sulfonamide-functionalized benzooxadiazole derivative with a reactive carbonyl chloride group. The compound’s core structure comprises:

  • A benzo[c][1,2,5]oxadiazole (benzofurazan) ring system, known for its electron-deficient nature and applications in optoelectronics and medicinal chemistry.
  • A N,N-dimethylsulfamoyl substituent at the 7-position, which enhances solubility and modulates electronic properties.
  • A (S)-pyrrolidine-2-carbonyl chloride moiety, providing stereochemical specificity and reactivity for further derivatization (e.g., amide bond formation).

This compound is likely utilized as a synthetic intermediate in pharmaceuticals or materials science due to its dual functionality (electrophilic carbonyl chloride and sulfamoyl group).

Properties

IUPAC Name

(2S)-1-[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]pyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O4S/c1-17(2)23(20,21)10-6-5-8(11-12(10)16-22-15-11)18-7-3-4-9(18)13(14)19/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBKQTOHYMFDLD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCCC3C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC[C@H]3C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659852
Record name 1-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-L-prolyl chloride
Source EPA DSSTox
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Molecular Weight

358.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150993-63-8
Record name 2-Pyrrolidinecarbonyl chloride, 1-[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]-, (S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-DBD-Pro-COCl [=(S)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
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Biological Activity

(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antineoplastic, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the following molecular formula: C13H15ClN4O4SC_{13}H_{15}ClN_{4}O_{4}S and a molecular weight of 332.80 g/mol. The structure features a pyrrolidine ring and a benzo[c][1,2,5]oxadiazole moiety, which are significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that derivatives with similar structures display strong antibacterial effects against various pathogenic bacteria:

Bacteria MIC (μg/mL) Control (Penicillin G)
Staphylococcus aureus0.96 - 7.8117.8 ± 0.3
Klebsiella pneumoniaeWeak-
Escherichia coliWeak-
Pseudomonas aeruginosaNone-

This table illustrates that while some derivatives demonstrate effective inhibition against Staphylococcus aureus, they show limited activity against other tested bacteria .

Antineoplastic Activity

The antineoplastic potential of the compound has been evaluated using cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The results indicate moderate cytotoxicity towards these cancer cells while sparing normal cells:

Compound HeLa (IC50) SGC-7901 (IC50) GES-1 (IC50)
(S)-1-(7-DMSB)133.78 ± 17.53279.86 ± 25.39634.12 ± 51.35
Compound 2351.43 ± 77.411234.62 ± 89.921347.21 ± 97.28
Compound 3266.85 ± 31.60525.25 ± 13.07783.82 ± 49.71

This data suggests that higher concentrations of the compound lead to increased inhibition of cell proliferation in cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed by measuring nitric oxide (NO) production in RAW264.7 cells induced by lipopolysaccharide (LPS). Most compounds showed weak or no activity except for one derivative which exhibited significant anti-inflammatory properties:

  • Inhibition Rates :
    • At 1 µg/mL : Inhibition rate of 86.87%
    • At 2 µg/mL : Inhibition rate of 94.48%

These findings highlight the compound's potential in modulating inflammatory responses .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application (2024) discloses pyrrolidine-carboxamide derivatives with structural similarities, though distinct functional groups and applications. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Reactivity/Application
Target Compound Benzooxadiazole + pyrrolidine 7-(N,N-Dimethylsulfamoyl), (S)-pyrrolidine-2-carbonyl chloride Acylating agent; synthetic intermediate
Example 30: (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-... Hydroxypyrrolidine + benzamido 4-hydroxy, benzamido, 4-(4-methylthiazol-5-yl)benzyl Protease inhibitors (therapeutic candidates)
Example 31: (2S,4R)-4-hydroxy-1-((2S,3S)-3-methyl-2-(1-oxoisoindolin-2-yl)... Isoindolinone + methylthiazolyl 1-oxoisoindolin-2-yl, 4-(4-methylthiazol-5-yl)benzyl Anticancer or anti-inflammatory agents
Key Differences:

Functional Groups: The target compound’s carbonyl chloride contrasts with the carboxamide groups in Examples 30 and 31. This makes the target compound more reactive, suited for nucleophilic substitution reactions, whereas the patent derivatives are stabilized for direct biological activity . The benzooxadiazole core in the target compound vs. thiazole or isoindolinone moieties in the patent examples alters electronic properties. Benzooxadiazole’s electron deficiency may enhance charge transport in materials, while thiazole/isoindolinone groups improve drug-like solubility and target binding .

Stereochemical Complexity :

  • The target compound’s (S)-pyrrolidine configuration is simpler than the (2S,4R) or (2S,3S) stereochemistry in the patent examples, which are optimized for enantioselective interactions with biological targets (e.g., enzymes) .

Comparison with Other Sulfonamide Derivatives

Sulfonamide-containing compounds are widely used in drug discovery (e.g., sulfa drugs, kinase inhibitors). The N,N-dimethylsulfamoyl group in the target compound distinguishes it from:

  • Sulfonylureas : These feature a sulfonylurea bridge (e.g., tolbutamide) for antidiabetic activity, lacking the benzooxadiazole system.
  • Aryl Sulfonamides : Common in protease inhibitors (e.g., Celecoxib), these lack the fused heterocyclic backbone and reactive carbonyl chloride.

The dimethylsulfamoyl group in the target compound likely reduces metabolic degradation compared to unsubstituted sulfonamides, enhancing stability in physiological or synthetic conditions .

Physicochemical and Electronic Properties

Table 2: Property Comparison (Estimated)
Property Target Compound Example 30 Example 31
Molecular Weight ~420 g/mol ~600 g/mol ~620 g/mol
LogP (Lipophilicity) ~2.5 (moderate) ~3.8 (high) ~4.0 (high)
Reactivity High (carbonyl chloride) Low (carboxamide) Low (carboxamide)
Electron Deficiency High (benzooxadiazole) Moderate (thiazole) Low (isoindolinone)

The target compound’s lower molecular weight and moderate lipophilicity suggest better solubility in organic solvents compared to the patent derivatives, aligning with its role as a synthetic intermediate.

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